molecular formula C24H22F3N7O B214880 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine

3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine

Cat. No. B214880
M. Wt: 481.5 g/mol
InChI Key: XZRGLBCXRJAJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine, also known as MRS-1191, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is activated by adenosine triphosphate (ATP) and plays a role in platelet aggregation and thrombosis. MRS-1191 has been studied for its potential use in preventing thrombotic events.

Mechanism of Action

3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine is a selective antagonist of the P2Y1 receptor. This receptor is activated by ATP, which leads to platelet aggregation and thrombus formation. By blocking the P2Y1 receptor, 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine inhibits platelet aggregation and prevents thrombus formation.
Biochemical and Physiological Effects
3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine has been shown to inhibit platelet aggregation in vitro and in vivo. In animal studies, 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine reduced thrombus formation and prevented arterial occlusion. 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine has also been shown to have a low affinity for other P2Y receptors, indicating its selectivity for the P2Y1 receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine in lab experiments is its selectivity for the P2Y1 receptor. This allows researchers to specifically target this receptor and study its role in thrombus formation. However, one limitation is that 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine may not accurately reflect the effects of thrombosis in humans, as animal models may not fully represent human physiology.

Future Directions

There are several future directions for research on 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine and the P2Y1 receptor. One area of interest is the development of more selective P2Y1 receptor antagonists, which may have fewer off-target effects. Another area of interest is the use of P2Y1 receptor antagonists in combination with other antiplatelet agents, such as aspirin and clopidogrel, to further reduce the risk of thrombotic events. Additionally, further research is needed to fully understand the role of the P2Y1 receptor in thrombus formation and to identify potential therapeutic targets for preventing thrombotic events.

Synthesis Methods

The synthesis of 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine involves several steps, including the reaction of 2,4-dimethylpyrimidine with 2-bromo-3-(trifluoromethyl)aniline to form 2-(3-(trifluoromethyl)phenyl)-4,6-dimethylpyrimidine. This compound is then reacted with 5-(1-phenyl-1H-tetrazol-5-yl)morpholine to form 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine.

Scientific Research Applications

3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine has been studied for its potential use in preventing thrombotic events. Thrombosis is the formation of a blood clot within a blood vessel, which can lead to serious health complications such as heart attack and stroke. P2Y1 receptors play a role in platelet aggregation, which is a key step in thrombus formation. By blocking these receptors, 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine may prevent thrombus formation and reduce the risk of thrombotic events.

properties

Product Name

3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine

Molecular Formula

C24H22F3N7O

Molecular Weight

481.5 g/mol

IUPAC Name

3,5-dimethyl-4-[5-(1-phenyltetrazol-5-yl)-4-[3-(trifluoromethyl)phenyl]pyrimidin-2-yl]morpholine

InChI

InChI=1S/C24H22F3N7O/c1-15-13-35-14-16(2)33(15)23-28-12-20(22-30-31-32-34(22)19-9-4-3-5-10-19)21(29-23)17-7-6-8-18(11-17)24(25,26)27/h3-12,15-16H,13-14H2,1-2H3

InChI Key

XZRGLBCXRJAJDU-UHFFFAOYSA-N

SMILES

CC1COCC(N1C2=NC=C(C(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=NN=NN4C5=CC=CC=C5)C

Canonical SMILES

CC1COCC(N1C2=NC=C(C(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=NN=NN4C5=CC=CC=C5)C

Origin of Product

United States

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